molecular formula C14H13F6N3O5 B2581675 Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate CAS No. 338394-10-8

Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate

Cat. No.: B2581675
CAS No.: 338394-10-8
M. Wt: 417.264
InChI Key: CYCNQMDGUARDOO-UHFFFAOYSA-N
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Description

Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate is a synthetic compound characterized by a benzamide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The molecule also features a hydrazinecarboxylate moiety, which distinguishes it from structurally related pharmaceuticals and agrochemicals. The trifluoroethoxy substituents enhance lipophilicity and metabolic stability, making such compounds candidates for therapeutic or pesticidal applications .

Properties

IUPAC Name

methyl N-[(E)-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6N3O5/c1-26-12(25)23-22-7-21-11(24)9-4-8(27-5-13(15,16)17)2-3-10(9)28-6-14(18,19)20/h2-4,7H,5-6H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCNQMDGUARDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14F6N2O4
  • Molecular Weight : 402.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely listed in databases but can be derived from its components.

The biological activity of this compound is primarily attributed to its hydrazinecarboxylate moiety, which has been shown to exhibit various pharmacological effects. Hydrazine derivatives are known for their ability to interact with biological targets such as enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition : Compounds with hydrazine structures can inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInhibits proliferation of cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antimicrobial Activity
    • A study evaluated the compound's efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, revealing promising results in inhibiting bacterial growth. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity Assays
    • In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited significant cytotoxicity with IC50 values indicating a strong potential for further development as an anticancer agent .
  • Enzyme Interaction Studies
    • Research into the enzyme inhibition properties revealed that the compound effectively inhibits certain hydrolases and transferases, suggesting a mechanism that could be harnessed for therapeutic applications .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl backbone.
  • Synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid via acid chloride intermediates .

Key Differences :

  • Flecainide incorporates a piperidine-methylamine group, enabling antiarrhythmic activity by blocking sodium channels.

Sulfonylurea Herbicides (e.g., Triflusulfuron, Metsulfuron)

Structural Similarities :

  • Methyl ester functional group, enhancing bioavailability and stability .
  • Triazine or pyrimidine cores substituted with trifluoroethoxy or methoxy groups .

Key Differences :

  • Sulfonylureas feature sulfonylurea bridges (-SO₂-NH-C(=O)-NH-) linked to heterocycles, enabling herbicidal activity via acetolactate synthase inhibition.
  • The target compound lacks the sulfonylurea bridge and triazine ring, instead employing a benzamide-hydrazinecarboxylate framework.

Lansoprazole-Related Compounds (e.g., Proton Pump Inhibitors)

Structural Similarities :

  • Substituted benzimidazoles with trifluoroethoxy groups (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine in lansoprazole derivatives) .
  • Trifluoroethoxy groups enhance membrane permeability and acid stability .

Key Differences :

  • Lansoprazole derivatives rely on sulfinyl or sulfonyl groups for covalent binding to proton pumps.
  • The target compound’s hydrazinecarboxylate group lacks this mechanism, suggesting alternative targets.

Benzoxazole Derivatives (e.g., Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates)

Structural Similarities :

  • Benzoxazole cores with ester or hydrazide functionalities (e.g., compound 4a-e in ) .

Key Differences :

  • Benzoxazoles are fused heterocycles, whereas the target compound is a benzamide derivative.
  • Hydrazinecarboxylate vs. carbohydrazides: The former may exhibit stronger nucleophilicity.

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Primary Application Reference
Target Compound Benzamide 2,5-bis(trifluoroethoxy Hydrazinecarboxylate Exploratory (e.g., medicinal) -
Flecainide Benzamide 2,5-bis(trifluoroethoxy Piperidine-methylamine Antiarrhythmic
Triflusulfuron Methyl Ester Triazine 4-(dimethylamino), 6-(trifluoroethoxy Sulfonylurea bridge Herbicide
Lansoprazole-Related Compound A Benzimidazole 3-methyl-4-(trifluoroethoxy Sulfonyl, pyridine Proton Pump Inhibitor
Methyl 2-Phenylbenzoxazole Carboxylate Benzoxazole Aryl substituents Ester, carbohydrazide Antimicrobial

Research Implications

The trifluoroethoxy motif is a versatile substituent across pharmaceuticals and agrochemicals, enhancing stability and lipophilicity. However, the target compound’s unique hydrazinecarboxylate group positions it for niche applications distinct from Flecainide’s cardiac use or sulfonylureas’ herbicidal activity. Further studies should explore its reactivity in metal coordination or enzyme inhibition assays.

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